molecular formula C19H21N5O4S B2604364 Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-45-2

Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No. B2604364
M. Wt: 415.47
InChI Key: DXSKDTNLUMXQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyrimidine core, which is a fused ring system containing nitrogen atoms . This core is substituted with various functional groups including a thioacetamido group and a benzoate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of innovative heterocycles, incorporating a thiadiazole moiety, showcases the versatility of related compounds in creating derivatives with potential insecticidal activities. These derivatives were explored for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, highlighting their potential application in agriculture and pest management (Fadda et al., 2017).

Molecular Docking and DFT Studies

The compound has been a subject of spectral, DFT/B3LYP, and molecular docking analyses, providing insights into its molecular structure, electrostatic potential, and non-linear optical properties. These studies are crucial for understanding the compound's interactions with biological targets, suggesting its potential in drug design and discovery (Sert et al., 2020).

Synthesis of Derivatives for Scientific Explanations

The preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives shows the compound's utility in synthesizing new chemical entities. This demonstrates the potential for creating a wide array of derivatives with possible applications in materials science, chemical synthesis, and even pharmacology, without directly referencing drug-specific uses (Mohamed, 2021).

Fluorescent Properties for Material Science

Studies on similar compounds have focused on their fluorescent properties, which could be leveraged in developing new materials for electronic displays, sensors, or as markers in biological research. The examination of these properties provides a foundation for their use in various scientific and industrial applications (El-Azab et al., 2016).

Antimicrobial Activity Research

The synthesis and evaluation of derivatives for antimicrobial activities indicate the potential of such compounds in contributing to the development of new antimicrobial agents. This area of research is critical for addressing the global challenge of antibiotic resistance and finding novel treatments for infectious diseases (Bhuiyan et al., 2006).

properties

IUPAC Name

ethyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-3-5-14-10-15(25)21-18-22-23-19(24(14)18)29-11-16(26)20-13-8-6-12(7-9-13)17(27)28-4-2/h6-10H,3-5,11H2,1-2H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSKDTNLUMXQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

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